lacto-N-neotetraose
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Overview
Description
The compound beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc is a complex carbohydrate structure composed of galactose and N-acetylglucosamine units. This oligosaccharide is part of the glycan family and plays a significant role in various biological processes, including cell-cell communication and molecular recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc typically involves enzymatic methods. Enzymes such as beta-galactosidases and beta-glucosaminidases are used to catalyze the formation of glycosidic bonds between the sugar units. The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the synthesis of the oligosaccharide. The fermentation process is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc: undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds using water and enzymes.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Common Reagents and Conditions
Hydrolysis: Enzymes such as and in aqueous solutions.
Oxidation: Agents like or under controlled pH conditions.
Reduction: Agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include monosaccharides like galactose and N-acetylglucosamine , as well as their oxidized or reduced derivatives .
Scientific Research Applications
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Plays a role in cell-cell communication and molecular recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of bioactive compounds and as a substrate for enzyme assays.
Mechanism of Action
The compound exerts its effects through interactions with specific receptors on cell surfaces. These interactions trigger signaling pathways that regulate various cellular functions. The molecular targets include lectins and glycosyltransferases , which are involved in the recognition and modification of glycan structures .
Comparison with Similar Compounds
Similar Compounds
Lacto-N-biose I: Composed of galactose and N-acetylglucosamine units but with different glycosidic linkages.
Lacto-N-tetraose: Contains additional sugar units, making it a larger oligosaccharide.
Uniqueness
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc: is unique due to its specific sequence of sugar units and glycosidic linkages, which confer distinct biological properties and functions .
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 |
InChI Key |
IEQCXFNWPAHHQR-YKLSGRGUSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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